Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
Overview
Description
Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which includes Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate, involves using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process can be carried out using deep eutectic solvents (DES), which provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate is represented by the InChI code: 1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate include a molecular weight of 225.63 . The compound should be stored at 4°C .Scientific Research Applications
- Drug Development: Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate derivatives could serve as lead compounds for developing kinase-targeted drugs .
- Therapeutic Potential: Epigenetic drugs are gaining attention, and this compound could contribute to novel therapies .
- Disease Associations: Investigating metabolic dysregulation in diseases like diabetes or neurodegenerative disorders .
- Therapeutic Implications: Targeting specific proteases is relevant in diseases like Alzheimer’s or viral infections .
Anticancer Agents
Kinase Inhibitors
Epigenetic Modulators
Metabolic Pathways
Protease Inhibitors
Anti-Inflammatory Agents
Mechanism of Action
Safety and Hazards
Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection .
Future Directions
The future directions for Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate involve its safe disposal. The chemical should be kept in suitable and closed containers for disposal. All sources of ignition should be removed, and the chemical should be handled using spark-proof tools and explosion-proof equipment .
properties
IUPAC Name |
ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKSIFRIJGMBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162430 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1394003-65-6 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394003-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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